Tigloylgomisin H

Description

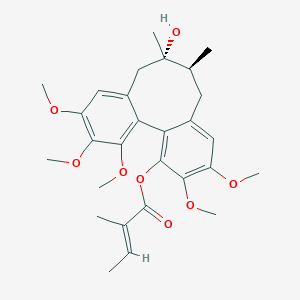

from the fruit of Schisandra chinensis; structure in first source

Properties

IUPAC Name |

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-QEEHVONISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66069-55-4 | |

| Record name | Tigloylgomisin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Tigloylgomisin H from Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Tigloylgomisin H, a dibenzocyclooctadiene lignan found in Schisandra chinensis. This document details the experimental protocols for extraction and purification, summarizes quantitative data, and describes the spectroscopic techniques used for its characterization.

Introduction

Schisandra chinensis (Turcz.) Baill., a woody vine native to East Asia, has a long history of use in traditional medicine.[1] Its fruit, known as "five-flavor berry," is rich in a variety of bioactive compounds, with lignans being of particular interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Among the numerous lignans isolated from this plant, this compound belongs to the dibenzocyclooctadiene class, which is characteristic of the Schisandraceae family. The discovery of this and other related lignans dates back to the extensive work of Ikeya and colleagues in the late 1970s and early 1980s, who systematically investigated the constituents of Schisandra chinensis.[3][4][5]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary depending on the part of the plant, geographical origin, and extraction method. The following table summarizes the quantitative data available from various studies.

| Plant Part | Extraction Method | Analytical Method | Concentration of this compound | Reference |

| Fruits | Pressurized Liquid Extraction (Methanol) | HPLC-DAD | Part of a total lignan content of 17.21 mg/g | [6] |

| Stems and Rhizomes | Not specified | Not specified | Angeloylgomisin H (a closely related isomer) was found at 31.4 mg/100 g DW | [1] |

Experimental Protocols

The following protocols are a synthesis of established methods for the extraction and isolation of lignans from Schisandra chinensis and are applicable for the targeted isolation of this compound.

Extraction of Crude Lignan Mixture

Objective: To obtain a crude extract enriched with lignans from the dried fruits of Schisandra chinensis.

Materials:

-

Dried fruits of Schisandra chinensis

-

Methanol or 80% aqueous ethanol

-

Grinder or mill

-

Large glass container with a lid

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Preparation of Plant Material: The dried fruits of Schisandra chinensis are ground into a coarse powder to increase the surface area for extraction.

-

Maceration: The powdered plant material is soaked in methanol or 80% aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.[7]

-

Extraction: The mixture is left to macerate for 24-48 hours at room temperature with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude lignan extract using chromatographic techniques.

Materials:

-

Crude lignan extract

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

Reversed-phase C18 column

-

Acetonitrile and water (HPLC grade)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by TLC. Fractions showing similar profiles are combined. This initial step serves to separate the lignans from other classes of compounds.[8]

-

-

High-Speed Counter-Current Chromatography (HSCCC) or further Silica Gel Chromatography (Intermediate Purification):

-

The lignan-rich fractions are further purified using HSCCC with a suitable two-phase solvent system (e.g., petroleum ether-ethyl acetate-methanol-water) or another round of silica gel column chromatography with a shallower solvent gradient to achieve better separation of individual lignans.[8]

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Fractions containing this compound (as identified by analytical HPLC) are subjected to preparative or semi-preparative HPLC on a reversed-phase C18 column.

-

The mobile phase typically consists of a gradient of acetonitrile and water.[9]

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic methods.

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the isolated compound.

-

Expected Data: The mass spectrum would show a molecular ion peak corresponding to the molecular formula of this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the detailed structure.

-

Expected ¹H NMR Data: The ¹H NMR spectrum of a dibenzocyclooctadiene lignan like this compound would typically show:

-

Signals for aromatic protons.

-

Signals for methoxy groups.

-

Signals for methyl groups.

-

Signals for methylene and methine protons in the cyclooctadiene ring.

-

Signals corresponding to the tigloyl group.

-

-

Expected ¹³C NMR Data: The ¹³C NMR spectrum would show the corresponding signals for all the carbon atoms in the molecule, including the aromatic carbons, methoxy carbons, and the carbons of the cyclooctadiene ring and the tigloyl side chain.

-

2D NMR: COSY, HSQC, and HMBC experiments would be used to establish the connectivity between protons and carbons, confirming the dibenzocyclooctadiene skeleton and the position of the tigloyl group.

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, related gomisins from Schisandra chinensis, such as gomisin N and gomisin J, have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK, ERK1/2, and JNK.[10] Gomisin L1 has been reported to induce apoptosis in cancer cells through the regulation of NADPH oxidase and the production of reactive oxygen species (ROS).[2][7] It is plausible that this compound may have similar biological activities and interact with these or related pathways. Further research is required to elucidate the specific molecular mechanisms of this compound.

Visualizations

Caption: Workflow for the discovery and isolation of this compound.

Caption: Generalized inflammatory signaling pathway potentially modulated by gomisins.

References

- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]

- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) The Constituents of Schizandra Chinensis Baill. The [research.amanote.com]

- 4. scilit.com [scilit.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. doaj.org [doaj.org]

- 9. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Tigloylgomisin H: A Technical Guide to its Molecular Properties and Mechanism of Action in Chemoprevention

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloylgomisin H, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in the field of cancer chemoprevention. This technical guide provides a comprehensive overview of its molecular characteristics and its demonstrated mechanism of action. This compound has been identified as a potent monofunctional inducer of phase II detoxification enzymes, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This document details the experimental protocols utilized to elucidate its bioactivity and presents key quantitative data in a structured format for clarity and comparative analysis. Furthermore, visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular functions.

Molecular Profile

This compound is a lignan with the chemical formula C28H36O8. Its molecular weight is approximately 500.58 g/mol .[1][2][3]

| Property | Value | Source |

| Chemical Formula | C28H36O8 | [1][2][3][4] |

| Molecular Weight | 500.58 g/mol | [1][2] |

| CAS Number | 66069-55-4 | [4] |

| Class | Lignan | |

| Source | Fruits of Schisandra chinensis | [2] |

Biological Activity and Mechanism of Action

This compound has been shown to significantly induce the activity of quinone reductase (QR), a key phase II detoxification enzyme, in murine hepatocarcinoma Hepa1c1c7 cells.[2][4][5] This induction is a crucial mechanism in cellular defense against carcinogenesis. The compound functions as a monofunctional inducer, meaning it selectively upregulates phase II enzymes without significantly affecting phase I enzymes, which can sometimes activate pro-carcinogens.[2][5]

The primary mechanism of action for this compound is the activation of the Nrf2-ARE signaling pathway.[2][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by an inducer like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for phase II enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased transcription and subsequent protein expression.

Signaling Pathway Diagram

Experimental Data

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound.

Table 1: Quinone Reductase Induction and Cytotoxicity in Hepa1c1c7 Cells

| Concentration (µM) | QR Activity (Specific Activity Ratio to Control) | Viability (% of Control) |

| 1.25 | 1.2 ± 0.1 | 100 ± 5 |

| 2.5 | 1.5 ± 0.1 | 98 ± 4 |

| 5 | 2.1 ± 0.2 | 95 ± 6 |

| 10 | 2.8 ± 0.3 | 92 ± 5 |

| 20 | 3.5 ± 0.3 | 85 ± 7 |

Data extracted from the primary literature and presented as mean ± standard deviation.

Table 2: Chemopreventive Index of Lignans from Schisandra chinensis

| Compound | CD (µM) [a] | IC50 (µM) [b] | Chemoprevention Index (CI = IC50/CD) |

| This compound | 4.1 | 44.3 | 10.80 |

| Angeloylgomisin H | 6.8 | 31.2 | 4.59 |

| Sulforaphane (Control) | 0.2 | 4.9 | 24.5 |

[a] Concentration required to double the specific activity of quinone reductase. [b] Concentration that inhibits cell growth by 50%.

Experimental Protocols

Isolation of this compound from Schisandra chinensis

A general procedure for the isolation of lignans from the dried fruits of Schisandra chinensis involves the following steps:

-

Extraction: The dried and powdered fruits are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cell Culture

-

Hepa1c1c7 (murine hepatocarcinoma): Cells are maintained in α-minimum essential medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

BPrc1 (Arnt-deficient mutant of Hepa1c1c7): Cultured under the same conditions as Hepa1c1c7 cells.

-

HepG2 (human hepatocarcinoma): Cells are grown in Dulbecco's modified Eagle's medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

Quinone Reductase (QR) Activity Assay

-

Cell Seeding and Treatment: Hepa1c1c7 cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound for 48 hours.

-

Cell Lysis: The cells are lysed with a digitonin solution.

-

Enzyme Assay: The QR activity in the cell lysate is measured by monitoring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in the presence of NADH. The absorbance is read at 610 nm.

-

Protein Quantification: The total protein content in each well is determined using a crystal violet staining assay.

-

Calculation: QR activity is expressed as the ratio of the specific activity of the treated cells to that of the vehicle-treated control cells.

Cytotoxicity Assay

-

Cell Treatment: Cells are treated with this compound for 48 hours as described for the QR assay.

-

MTT Assay: The viability of the cells is determined using the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read at 570 nm.

-

Calculation: The percentage of viable cells is calculated relative to the vehicle-treated control cells.

Nuclear Nrf2 Accumulation Assay (Western Blot)

-

Cell Treatment: HepG2 cells are treated with this compound for a specified time.

-

Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared using a commercial kit.

-

Protein Quantification: Protein concentrations of the fractions are determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Conclusion

This compound, a lignan from Schisandra chinensis, demonstrates significant potential as a chemopreventive agent. Its ability to potently induce the phase II detoxification enzyme quinone reductase through the Nrf2-ARE signaling pathway provides a clear mechanistic basis for its protective effects against carcinogenesis. The high chemoprevention index further underscores its favorable profile of high efficacy and low toxicity. The detailed molecular information and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:66069-55-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. Rapid analysis of nine lignans in Schisandra chinensis by supercritical fluid chromatography using diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Induction of the phase II detoxification enzyme NQO1 in hepatocarcinoma cells by lignans from the fruit of Schisandra chinensis through nuclear accumulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tigloylgomisin H: Properties, Biological Activity, and Experimental Insights

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Tigloylgomisin H, a lignan of significant interest in chemoprevention research.

Core Properties of this compound

This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis[1]. It has garnered attention for its potential as a cancer prevention agent due to its ability to modulate cellular detoxification pathways[1][2].

Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 66069-55-4 | [1][2][3] |

| Molecular Formula | C₂₈H₃₆O₈ | [1][2][3][4] |

| Molecular Weight | 500.59 g/mol | [1][3][4] |

| Appearance | Solid, White to Off-White | [5] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][6][7] |

| Storage | Store at -20°C. For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7] |

Spectral Data

Structural elucidation of this compound is supported by various spectroscopic techniques. While the complete spectra are not provided here, the availability of this data is documented in chemical databases.

-

¹H NMR: Data is available for proton nuclear magnetic resonance spectroscopy.[3]

-

¹³C NMR: Carbon-13 NMR spectral data is also available.

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectra are available to identify characteristic functional groups.

For researchers requiring direct access to the spectral data, resources such as ChemicalBook provide this information.[3]

Biological Activity and Mechanism of Action

The primary biological activity of this compound lies in its role as a potent inducer of phase II detoxification enzymes, which are crucial for cellular protection against carcinogens and oxidative stress.

Quantitative Biological Data

The efficacy of this compound as a chemopreventive agent has been quantified, demonstrating its significant potential.

| Parameter | Cell Line | Value | Source(s) |

| Chemoprevention Index (CI) | Hepa1c1c7 Mouse Hepatocarcinoma | 10.80 | [1][2] |

Core Signaling Pathway: Nrf2-ARE Activation

This compound functions as a monofunctional inducer, meaning it specifically upregulates phase II enzymes without significantly affecting phase I enzymes. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][2]

The mechanism involves the following key steps:

-

This compound treatment leads to the accumulation of the Nrf2 transcription factor in the nucleus of the cell.[2]

-

Nuclear Nrf2 binds to the ARE, a key regulatory region in the promoter region of genes for detoxification enzymes.[2]

-

This binding event initiates the transcription and subsequent upregulation of phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][7]

This targeted upregulation of protective enzymes is a cornerstone of its potential application in liver cancer prevention.[1][2]

Experimental Protocols and Methodologies

While specific, detailed step-by-step protocols for the isolation and biological testing of this compound are proprietary to the conducting research labs, this section outlines the general methodologies based on published studies.

General Experimental Workflow

The evaluation of this compound typically follows a logical progression from isolation to cellular activity assays. The workflow below illustrates the key stages involved in characterizing its chemopreventive properties.

Quinone Reductase (QR) Activity Assay

This is a key experiment to quantify the biological effect of this compound.

-

Objective: To measure the induction of QR, a primary phase II detoxification enzyme, in cancer cells following treatment with the compound.

-

Cell Lines: Hepa1c1c7 (mouse hepatocarcinoma) and BPrcl (a variant defective in the aryl hydrocarbon nuclear translocator, Arnt) have been used to confirm the specificity of the induction mechanism.[1][2] Human hepatocarcinoma cells (HepG2) have also been used to study ARE-mediated gene expression.[2]

-

General Protocol:

-

Cell Seeding: Plate Hepa1c1c7 cells in multi-well plates and allow them to adhere.

-

Treatment: Expose the cells to varying concentrations of this compound (and a vehicle control, such as DMSO) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After incubation, wash the cells and lyse them to release the intracellular contents, including the QR enzyme.

-

Activity Measurement: The cell lysate is added to a reaction mixture containing a substrate for QR (e.g., menadione) and a reducing agent (NADPH). The activity of the enzyme is determined spectrophotometrically by measuring the rate of reduction of a dye (e.g., MTT or dichloroindophenol).

-

Protein Quantification: The total protein content in each lysate sample is determined (e.g., using a BCA or Bradford assay) to normalize the QR activity.

-

Data Analysis: The specific activity of QR is calculated and compared between treated and control groups to determine the fold-induction. The chemoprevention index is then calculated by comparing the concentration required to double QR activity to the concentration that inhibits cell growth by 50%.

-

References

A Technical Guide to the Anticancer Mechanisms of Gomisin Lignans: A Potential Framework for Understanding Tigloylgomisin H in Cancer Prevention

Disclaimer: As of this writing, specific research on the mechanism of action of Tigloylgomisin H in cancer prevention is not available in the public domain. This document provides a comprehensive overview of the anticancer properties of closely related gomisin lignans isolated from Schisandra chinensis. The presented mechanisms, data, and protocols offer a robust scientific framework within which the potential activities of this compound can be investigated and understood by researchers, scientists, and drug development professionals.

Introduction to Gomisin Lignans and Cancer Prevention

Gomisins are a class of bioactive dibenzocyclooctadiene lignans found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Modern scientific investigation has revealed the potent anticancer activities of several gomisin analogues, including gomisin A, J, N, and M2.[3][4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through a variety of mechanisms, including the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways.[7][8][9] This technical guide synthesizes the current understanding of the anticancer mechanisms of gomisins, providing a foundation for the exploration of novel analogues like this compound.

Quantitative Data on the Efficacy of Gomisin Lignans

The anticancer effects of various gomisins have been quantified in numerous preclinical studies. The following tables summarize key data points from research on different gomisin compounds, providing insights into their potency and the experimental contexts in which they have been evaluated.

Table 1: Cytotoxicity of Gomisin Lignans in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Duration of Treatment | Reference |

| Gomisin J | MCF7 | Breast Cancer | >30 µg/ml (decreased viability) | 72 hours | [3] |

| MDA-MB-231 | Breast Cancer | >30 µg/ml (decreased viability) | 72 hours | [3][9] | |

| Gomisin M2 | MDA-MB-231 | Breast Cancer | ~60 µM | 48 hours | [5] |

| HCC1806 | Breast Cancer | ~57 µM | 48 hours | [5] | |

| Gomisin N | Hepatic Carcinoma | Liver Cancer | 320 µM (induced apoptosis) | Not Specified | |

| Gomisin L1 | HL-60 | Leukemia | 82.02 µM | Not Specified | [10] |

| HeLa | Cervical Cancer | 166.19 µM | Not Specified | [10] |

Table 2: Induction of Apoptosis by Gomisin Lignans

| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| Gomisin N | HeLa | 100 ng/ml TRAIL alone | 14.7% | [11] |

| HeLa | 100 µM Gomisin N + 100 ng/ml TRAIL | 66.1% | [11] | |

| Gomisin M2 | MDA-MB-231 | Dose-dependent increase | Data not quantified | [5] |

| HCC1806 | Dose-dependent increase | Data not quantified | [5] |

Core Mechanisms of Action

Gomisin lignans exert their anticancer effects through a multi-pronged approach, primarily centered on the induction of programmed cell death and the inhibition of cancer cell proliferation.

Induction of Apoptosis and Necroptosis

A primary mechanism by which gomisins inhibit cancer growth is through the induction of apoptosis. This is often mediated by an increase in intracellular reactive oxygen species (ROS).[10][12] The accumulation of ROS can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Gomisin N, for instance, has been shown to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors 4 and 5.[11] This leads to the activation of a caspase cascade, including caspase-8 and caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis.[11] Other gomisins, like gomisin N and L1, have been observed to modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, further promoting the mitochondrial apoptotic pathway.[4][10]

Interestingly, gomisin J has been shown to induce not only apoptosis but also necroptosis, a form of programmed necrosis.[3][9] This is particularly significant in apoptosis-resistant cancer cells, such as MCF7, suggesting that gomisins may be effective against tumors that have developed resistance to conventional pro-apoptotic therapies.[3]

Cell Cycle Arrest

Several gomisins and related lignans have been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest.[8] Schisantherin C, a dibenzocyclooctadiene lignan, was found to cause cell cycle arrest at the G0/G1 phase in A549 human lung cancer cells.[8] Gomisin A, in combination with TNF-α, induces G1 phase arrest in HeLa cells by downregulating cyclin D1 expression and inhibiting the phosphorylation of the Retinoblastoma (RB) protein.[13]

Modulation of Key Signaling Pathways

The anticancer activities of gomisins are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Gomisin N has been shown to inhibit the PI3K/Akt pathway and regulate the mTOR-ULK1 pathway in liver cancer cells.[14] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for stem cell self-renewal, and its aberrant activation is implicated in many cancers. Gomisin M2 has been demonstrated to downregulate the Wnt/β-catenin pathway in breast cancer stem cells, leading to a reduction in their proliferation.[5]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in transmitting signals from cytokines and growth factors and plays a role in cell proliferation and survival. Gomisin A has been found to suppress the JAK-mediated activation of STAT1, which contributes to its induction of G1 cell cycle arrest.[13]

-

NF-κB and MAPK Pathways: Lignans from Schisandra chinensis have been reported to modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression.[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms of gomisin lignans.

Cell Viability and Cytotoxicity Assays (MTT/WST-1)

-

Objective: To determine the effect of a compound on the metabolic activity and proliferation of cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the gomisin compound for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well and incubated for 2-4 hours.

-

Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

The formazan is then solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Methodology:

-

Cells are treated with the gomisin compound for a specified time.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are then analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Methodology:

-

Cells are treated with the gomisin compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., caspase-3, PARP, Bcl-2, Akt, p-Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The band intensities are quantified using densitometry software, and protein expression is normalized to a loading control such as β-actin or GAPDH.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed apoptotic signaling pathway induced by gomisin lignans.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Gomisin N.

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The existing body of research strongly supports the potential of gomisin lignans as anticancer agents. Their ability to induce multiple forms of programmed cell death, arrest the cell cycle, and modulate key oncogenic signaling pathways makes them promising candidates for further drug development. While specific data on this compound is not yet available, the mechanisms elucidated for other gomisins provide a clear roadmap for its investigation.

Future research should focus on:

-

Isolating and characterizing this compound to confirm its structure.

-

Screening this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Elucidating its specific mechanism of action, including its effects on apoptosis, cell cycle, and relevant signaling pathways, using the protocols outlined in this guide.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of cancer.

By leveraging the knowledge base of related gomisin compounds, the scientific community can efficiently advance the understanding and potential therapeutic application of this compound in cancer prevention and treatment.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. sentosacy.com [sentosacy.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. mdpi.com [mdpi.com]

- 11. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Nrf2-ARE Pathway: Mechanisms of Activation and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. While direct research on the role of Tigloylgomisin H in Nrf2-ARE pathway activation is not extensively documented in the available scientific literature, this guide will utilize well-studied activators to illustrate the core principles of pathway activation, present relevant quantitative data, and detail the experimental protocols used for its investigation. This information serves as a foundational resource for researchers interested in the therapeutic potential of Nrf2 modulation.

The Nrf2-ARE pathway is a key regulator of cellular redox homeostasis.[1][2][3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4] This process maintains low intracellular levels of Nrf2.[5]

However, in the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][5] This allows Nrf2 to escape degradation and translocate to the nucleus.[1][6] Once in the nucleus, Nrf2 forms a heterodimer with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[1][7] This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and glutathione S-transferases (GSTs).[1][3]

Quantitative Data on Nrf2-ARE Pathway Activation

The following tables summarize quantitative data for exemplary compounds known to activate the Nrf2-ARE pathway. This data is presented to illustrate the types of quantitative endpoints used to characterize Nrf2 activators.

Table 1: In Vitro Activity of Nrf2 Activators

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Tiliroside | THLE-2 | CCK8 Assay | Cell Viability | No significant toxicity up to 400 µM | [5] |

| Tiliroside | THLE-2 | qRT-PCR | Nrf2 mRNA | Concentration-dependent increase | [5] |

| Tiliroside | THLE-2 | qRT-PCR | HO-1 mRNA | Concentration-dependent increase | [5] |

| Curcumin | SH-SY5Y | Western Blot | Nrf2 Protein | Increased expression at 5 µM | [8] |

| DMF | SH-SY5Y | Western Blot | Nrf2 Protein | Increased expression at 20 µM | [8] |

| Pteryxin | RAW 264.7 | Reporter Assay | Nrf2-ARE Activation | Significant increase at 50 µM | [9] |

| Chromone Derivatives (e.g., 4h) | SH-SY5Y | Reporter Assay | Nrf2/ARE Activation | ~60-fold increase at 15 µM | [10] |

| Methylnissolin-3-O-β-d-glucopyranoside (MNG) | EA.hy926 | Western Blot | Nrf2, HO-1, NQO1 | Increased expression | [11] |

Table 2: Cytoprotective Effects of Nrf2 Activators

| Compound | Cell Line | Stressor | Assay | Endpoint | Result | Reference |

| Gomisin J | HT22 | t-BHP | Cytotoxicity Assay | EC50 | 43.3 ± 2.3 µM | [12] |

| Trolox (positive control) | HT22 | t-BHP | Cytotoxicity Assay | EC50 | 213.8 ± 8.4 µM | [12] |

| Peptides from Eisenia foetida | Caco-2 | H2O2 | Viability Assay | Cell Viability | ~50% increase | [13] |

| Peptides from Eisenia foetida | Caco-2 | H2O2 | ROS Assay | ROS levels | ~20% decrease | [13] |

| N-acetylcysteine amide (NACA) | Lens Epithelial Cells | H2O2 | Viability Assay | Cell Viability | Significant attenuation of reduced viability | [14] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reliable investigation of Nrf2-ARE pathway activation.

Cell Viability and Cytotoxicity Assays

-

Principle: To determine the cytotoxic potential of a test compound and to establish a non-toxic concentration range for subsequent experiments.

-

Method (MTT/XTT/CCK8):

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Add the MTT, XTT, or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

ARE-Luciferase Reporter Assay

-

Principle: To quantify the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE-containing promoter.[6][15][16]

-

Method:

-

Co-transfect cells (e.g., HEK293T or HepG2) with a firefly luciferase reporter plasmid containing multiple copies of the ARE sequence and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.[15][16][17]

-

After transfection, treat the cells with the test compound at various concentrations for a defined period (e.g., 12-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.[16][17]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over the vehicle-treated control.[17]

-

Western Blot Analysis for Nrf2 and Target Proteins

-

Principle: To detect and quantify the protein levels of Nrf2, its downstream targets (e.g., HO-1, NQO1), and other relevant proteins (e.g., Keap1).

-

Method:

-

Treat cells with the test compound for the desired time. For nuclear translocation studies, separate nuclear and cytoplasmic fractions can be prepared.[8][9]

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-β-actin as a loading control) overnight at 4°C.[8]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To measure the mRNA expression levels of Nrf2 and its target genes.

-

Method:

-

Treat cells with the test compound for a specified duration.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA template using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Visualizations

Signaling Pathway Diagram

Caption: The Nrf2-ARE signaling pathway under basal and induced conditions.

Experimental Workflow Diagram

Caption: A typical experimental workflow for identifying and characterizing Nrf2 activators.

Mechanism of Nrf2 Activation by an Inducer

Caption: Simplified mechanism of Nrf2 activation by an electrophilic inducer.

References

- 1. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 5. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation | MDPI [mdpi.com]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 9. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytoprotection against Oxidative Stress by Methylnissolin-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytoprotective Effects of Antioxidant Peptides from Red Californian Worm (Eisenia foetida) Hydrolysate on Differentiated Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput functional screening using a homemade dual-glow luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

Tigloylgomisin H: A Potent Inducer of Phase II Detoxification Enzymes via the Nrf2-ARE Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigloylgomisin H (TGH), a lignan isolated from the fruit of Schisandra chinensis, has emerged as a significant monofunctional inducer of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the mechanism of action of TGH, focusing on its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. The upregulation of these cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), underscores the potential of TGH as a chemopreventive agent. This document details the quantitative data on TGH-mediated enzyme induction, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The induction of phase II detoxification enzymes is a critical mechanism in cellular defense against oxidative stress and chemical carcinogenesis.[1] These enzymes, including NQO1 and glutathione S-transferases (GSTs), play a pivotal role in neutralizing electrophiles and reactive oxygen species (ROS). The Nrf2 transcription factor is a master regulator of the expression of these protective genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for proteasomal degradation. Upon exposure to inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of its target genes, thereby initiating their transcription.[1]

This compound is a lignan compound that has been identified as a potent activator of this Nrf2-ARE pathway.[1] This guide will explore the scientific evidence supporting the role of TGH in the induction of phase II enzymes, providing valuable data and methodologies for researchers in the fields of pharmacology, toxicology, and drug development.

Quantitative Data on this compound Activity

The efficacy of this compound in inducing phase II detoxification enzymes has been quantified through various in vitro assays. The following tables summarize the key findings from a seminal study on this compound.

Table 1: Induction of Quinone Reductase (QR) Activity by this compound in Hepa1c1c7 Cells [1]

| Parameter | Value |

| Concentration to Double QR Activity (CD) | 4.63 µM |

| Cytotoxicity (IC50) | 50 µM |

| Chemoprevention Index (CI = IC50/CD) | 10.80 |

The Chemoprevention Index (CI) is a measure of the potential of a compound to be an effective cancer chemopreventive agent. A higher CI value indicates a greater margin of safety and a more promising candidate.[1]

Table 2: Dose-Dependent Activation of ARE-Luciferase Reporter Gene by this compound in HepG2 Cells [1]

| TGH Concentration (µM) | Fold Induction of Luciferase Activity (vs. Control) |

| 10 | ~1.5 |

| 25 | ~2.5 |

| 50 | ~3.5 |

Signaling Pathway and Experimental Workflow

The mechanism by which this compound induces phase II enzymes is centered on the activation of the Nrf2 signaling pathway. The experimental workflow to elucidate this mechanism involves a series of cell-based assays.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.[1]

Cell Culture and Treatment

-

Cell Lines:

-

Hepa1c1c7 (mouse hepatoma) cells were used for the quinone reductase activity assay.

-

HepG2 (human hepatoma) cells were used for the ARE-luciferase reporter assay and Nrf2 nuclear translocation studies.

-

-

Culture Conditions:

-

Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

-

-

This compound Treatment:

-

TGH was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Cells were treated with various concentrations of TGH for the indicated time points in each experiment. The final concentration of DMSO in the culture medium was kept below 0.1%.

-

Quinone Reductase (QR) Activity Assay

This assay measures the enzymatic activity of NQO1.

-

Principle: The assay is based on the reduction of menadione by NQO1, which is coupled to the reduction of a tetrazolium dye (MTT) to formazan, resulting in a color change that can be quantified spectrophotometrically.

-

Procedure:

-

Hepa1c1c7 cells were plated in 96-well plates and treated with TGH for 24 hours.

-

The culture medium was removed, and the cells were lysed with a digitonin solution.

-

A reaction mixture containing NADPH, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, menadione, and MTT was added to each well.

-

The plates were incubated at 37°C, and the absorbance at 610 nm was measured at different time points.

-

The QR activity was calculated based on the rate of formazan formation and normalized to the protein concentration in each well.

-

MTT Assay for Cytotoxicity (IC50 Determination)

This assay assesses the effect of TGH on cell viability.

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Hepa1c1c7 cells were seeded in 96-well plates and treated with a range of TGH concentrations for 48 hours.

-

MTT solution was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance at 570 nm was measured using a microplate reader.

-

The IC50 value, the concentration of TGH that inhibits cell growth by 50%, was calculated from the dose-response curve.

-

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activation of the antioxidant response element.

-

Principle: HepG2 cells are transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter. Activation of the ARE by Nrf2 leads to the expression of luciferase, which can be measured by its enzymatic activity.

-

Procedure:

-

HepG2 cells were transiently transfected with the ARE-luciferase reporter plasmid.

-

After transfection, cells were treated with various concentrations of TGH for 24 hours.

-

Cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer after the addition of a luciferase substrate.

-

The results were expressed as fold induction relative to the vehicle-treated control cells.

-

Nrf2 Nuclear Translocation Assay (Western Blot)

This assay determines the accumulation of Nrf2 in the nucleus upon TGH treatment.

-

Principle: Western blotting is used to detect the presence and quantity of Nrf2 protein in the nuclear fractions of TGH-treated cells compared to untreated cells.

-

Procedure:

-

HepG2 cells were treated with TGH for a specified time.

-

Nuclear and cytoplasmic fractions of the cells were separated using a nuclear extraction kit.

-

Protein concentrations of the fractions were determined.

-

Equal amounts of nuclear protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was incubated with a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Lamin B1 is typically used as a loading control for the nuclear fraction.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a chemopreventive agent through its potent induction of phase II detoxification enzymes.[1] The underlying mechanism, the activation of the Nrf2-ARE signaling pathway, is a well-established target for cancer prevention.[1] The high chemoprevention index of TGH suggests a favorable therapeutic window.[1]

Further research is warranted to evaluate the in vivo efficacy and safety of TGH in animal models of carcinogenesis. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability and optimal dosing. Additionally, exploring the structure-activity relationships of TGH and its analogs could lead to the development of even more potent and selective Nrf2 activators for clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers to advance the study of this compound and its role in cellular protection and disease prevention.

References

Tigloylgomisin H: A Potential Chemopreventive Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tigloylgomisin H, a natural compound isolated from Schisandra chinensis, and its promising role as a chemopreventive agent. The focus of this document is to detail its mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for the assays used to characterize its activity.

Mechanism of Action: Upregulation of Phase II Detoxification Enzymes via the Nrf2-ARE Pathway

This compound has been identified as a potent monofunctional inducer of phase II detoxification enzymes, which are critical in protecting cells from carcinogenic insults.[1] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is thought to disrupt the Nrf2-Keap1 complex, leading to the stabilization and nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of various cytoprotective genes. This binding event initiates the transcription of several phase II detoxification enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The upregulation of NQO1 enhances the detoxification of quinones, preventing the generation of reactive oxygen species and subsequent cellular damage.

This compound is classified as a monofunctional inducer because it selectively activates the Nrf2-ARE pathway without significantly affecting phase I enzymes, which can sometimes activate pro-carcinogens.[1] This specificity makes it a particularly promising candidate for chemoprevention.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the primary research on this compound's chemopreventive activity.

| Parameter | Cell Line | Value | Reference |

| Chemoprevention Index (CI) | Hepa1c1c7 | 10.80 | [2] |

| Quinone Reductase (QR) Activity Induction | Hepa1c1c7 & BPrc1 | Significant increase at 50 µM | [2] |

| NQO1 mRNA Expression | Hepa1c1c7 & BPrc1 | Significant increase at 50 µM | [2] |

| ARE-mediated Gene Expression | HepG2 | Dose-dependent increase | [2] |

| Nrf2 Nuclear Accumulation | HepG2 | Observed at 50 µM | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Quinone Reductase (QR) Activity Assay

This assay measures the enzymatic activity of NQO1.

Materials:

-

Hepa1c1c7 mouse hepatocarcinoma cells

-

96-well microtiter plates

-

Cell culture medium

-

This compound

-

Lysis buffer

-

Reaction mixture containing:

-

NADPH-generating system

-

Menadione (2-methyl-1,4-naphthoquinone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

-

Microtiter plate absorbance reader

Procedure:

-

Seed Hepa1c1c7 cells in 96-well microtiter plates and grow for 24 hours.

-

Expose the cells to various concentrations of this compound for an additional 24 hours.

-

Lyse the cells directly in the wells.

-

Add the reaction mixture to each well. NQO1 will catalyze the reduction of menadione by NADPH, and the resulting menadiol will non-enzymatically reduce MTT to a blue formazan product.

-

Quantify the formation of the blue formazan product by measuring the absorbance on a microtiter plate reader. The intensity of the blue color is proportional to the QR activity.

ARE-Luciferase Reporter Assay

This assay quantifies the activation of the Antioxidant Response Element.

Materials:

-

ARE Luciferase Reporter HepG2 cell line

-

96-well white, clear-bottom cell culture plates

-

Cell culture medium

-

This compound

-

Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the ARE Luciferase Reporter HepG2 cells in a 96-well plate.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate the cells for 15-18 hours to allow for Nrf2 activation and subsequent luciferase expression.

-

Add the luciferase assay reagent to each well.

-

Incubate at room temperature for approximately 15 minutes.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the activation of the ARE.[3]

Western Blot for Nrf2 Nuclear Accumulation

This protocol is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

HepG2 cells

-

This compound

-

PBS buffer

-

Cytoplasmic and Nuclear Extraction buffers

-

Protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Nrf2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat HepG2 cells with this compound for the desired time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.[1]

-

Determine the protein concentration of the nuclear and cytoplasmic extracts.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the Nrf2 protein bands using a chemiluminescent substrate and an imaging system. An increased band intensity in the nuclear fraction of treated cells compared to control indicates nuclear accumulation of Nrf2.

References

The Multifaceted Biological Activities of Lignans from Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a woody vine native to East Asia, has been a cornerstone of traditional medicine for centuries. Its fruit, known as Wu Wei Zi (five-flavor fruit), is particularly rich in a class of bioactive dibenzocyclooctadiene lignans. These compounds are the focus of intense scientific scrutiny due to their diverse and potent pharmacological effects.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of key Schisandra chinensis lignans, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. The primary lignans discussed include schisandrin, schisandrin A, schisandrin B, schisandrin C, gomisin A, gomisin J, and deoxyschizandrin, which have demonstrated significant antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties.[1][4]

Anti-inflammatory Activity

Lignans from Schisandra chinensis exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Lignan | Model/Cell Line | Concentration | Effect | Reference |

| Schisandrin A | LPS-stimulated RAW 264.7 macrophages | 50, 100, 200 μM | Dose-dependent inhibition of NO and PGE₂ production.[5] | [5] |

| Schisandrin | LPS-treated RAW 264.7 macrophages | 5-100 µM | Inhibition of NO production, iNOS, and COX-2 expression.[6] | [6] |

| Schisantherin A | LPS-stimulated RAW 264.7 macrophages | 0.5–25 mg/L | Concentration-dependent decrease in NO production, iNOS, and COX-2 activities.[6] | [6] |

| Gomisin J | LPS-stimulated RAW 264.7 cells | Not specified | Reduction of nitric oxide (NO) production.[7][8] | [7][8] |

| Gomisin N | LPS-stimulated RAW 264.7 cells | Not specified | Reduction of nitric oxide (NO) production.[7][8] | [7][8] |

| Schisandrin C | LPS-stimulated RAW 264.7 cells | Not specified | Reduction of nitric oxide (NO) production.[7][8] | [7][8] |

Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Reaction)

-

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.

-

Methodology:

-

Seed RAW 264.7 macrophages in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test lignan (e.g., Schisandrin A at 50, 100, 200 μM) for 1 hour.[5]

-

Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[5]

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

2. Prostaglandin E₂ (PGE₂) Quantification (ELISA)

-

Objective: To measure the secretion of the pro-inflammatory mediator PGE₂.

-

Methodology:

-

Follow steps 1-3 from the Nitric Oxide Production Assay.

-

Collect the cell culture supernatants.

-

Quantify the amount of PGE₂ in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5]

-

3. Western Blot Analysis for Protein Expression (iNOS, COX-2, MAPKs, etc.)

-

Objective: To determine the effect of lignans on the expression levels of key inflammatory proteins.

-

Methodology:

-

Culture and treat RAW 264.7 cells with lignans and/or LPS as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, IκB-α) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways in Inflammation

Schisandra lignans primarily exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5][6] LPS stimulation of macrophages activates these pathways, leading to the transcription of pro-inflammatory genes. Schisandrin A, for instance, has been shown to suppress the LPS-induced phosphorylation of MAPKs (JNK, p38, and ERK) and the phosphorylation of PI3K and Akt.[5] Furthermore, lignans like gomisin J, gomisin N, and schisandrin C inhibit the phosphorylation of p38, ERK1/2, and JNK.[7][8] This blockade prevents the activation and nuclear translocation of transcription factors like NF-κB and AP-1, thereby downregulating the expression of iNOS, COX-2, and pro-inflammatory cytokines such as TNF-α and IL-1β.[5][9]

Caption: Inhibition of LPS-induced inflammatory pathways by Schisandra lignans.

Anticancer Activity

Several lignans from Schisandra chinensis have demonstrated significant anticancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth in various cancer cell lines.[1][10][11]

Quantitative Data: Anticancer Effects

| Lignan | Cancer Cell Line | Assay | IC₅₀ Value / Concentration | Effect | Reference |

| Schisandrin C | NTERA-2 (teratocarcinoma) | MTT | 16.61 ± 0.13 μM | Growth inhibition. | [12] |

| Schisandrin C | NTERA-2 (tumorspheres) | MTT | 33.47 ± 1.45 μM | Inhibition of cancer stem cell growth. | [12] |

| Schisandrin C | Bel-7402 (hepatocellular carcinoma) | MTT | 81.58 ± 1.06 μM (48h) | Cytotoxicity. | [13] |

| Schisandrin C | KB-3-1 (nasopharyngeal carcinoma) | MTT | 108.00 ± 1.13 μM (48h) | Cytotoxicity. | [13] |

| Schisandrin C | Bcap37 (breast cancer) | MTT | 136.97 ± 1.53 μM (48h) | Cytotoxicity. | [13] |

| Schisandrin C | U937 (leukemia) | Apoptosis Assay | 25-100 μM (48h) | Dose-dependent induction of apoptosis. | |

| Schisandrin A | Colorectal Cancer (CRC) cells | Clone Formation | 75 and 150 μM | Long-term growth inhibition. | |

| Deoxyschizandrin | Ovarian Cancer cells (A2780, SKOV3) | Cell Cycle Analysis | Not specified | Induces G₀/G₁ phase cell cycle arrest. | [14][15] |

| Schisandrin B | Various cancer cell lines | Multiple | Not specified | Inhibits proliferation and metastasis, promotes apoptosis. | [10][11] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of lignans on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., Bel-7402) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test lignan (e.g., Schisandrin C at 12.5–200 μM) for a specified duration (e.g., 48 hours).[13]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated as the concentration of the lignan that inhibits cell growth by 50%.

-

2. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after lignan treatment.

-

Methodology:

-

Treat cancer cells (e.g., U937) with the desired concentrations of the lignan (e.g., Schisandrin C at 25-100 μM) for 48 hours.[16]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic/necrotic cells are Annexin V+ & PI+, and necrotic cells are Annexin V- & PI+.

-

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Objective: To determine the effect of lignans on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Treat cells with the lignan for a specified time (e.g., 72 hours for Schisandrin C).[16]

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G₀/G₁, S, and G₂/M phases.

-

Signaling Pathways in Cancer

The anticancer mechanisms of Schisandra lignans are multifaceted. Schisandrin C induces apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activating caspases-9 and -3. It also causes G1 phase cell cycle arrest by down-regulating cyclins (D1, E), cyclin-dependent kinases (Cdk4), and up-regulating the Cdk inhibitor p21.[16] Schisandrin A has been identified as a novel inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor that promotes the expression of pro-oncogenic genes. Schisandrin B is known to induce cell cycle arrest and apoptosis through various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[11][17] More recently, Schisandrin C has been shown to enhance antitumor immunity by activating the cGAS-STING pathway, which leads to the production of type I interferons.[18]

Caption: Anticancer mechanisms of action for various Schisandra lignans.

Neuroprotective and Antioxidant Activities

The lignans from Schisandra chinensis have shown considerable promise in protecting against neuronal damage and oxidative stress, which are implicated in neurodegenerative diseases.[1]

Quantitative Data: Neuroprotective & Antioxidant Effects

| Lignan | Model | Concentration | Effect | Reference |

| Gomisin J | t-BHP-induced cytotoxicity in HT22 cells | EC₅₀: 43.3 ± 2.3 μM | Significant neuroprotective effect against oxidative damage. | [19] |

| Schisandrin B | Various tissue models | Not specified | Increases activity of antioxidant enzymes (SOD, GSH, GST, GRD). | [17] |

| Gomisin N | AD rat and mouse models | Not specified | Improves learning and memory, reduces Aβ plaque deposition. | [20] |

| Gomisin J | Cerebral ischemia/reperfusion rat model | Not specified | Reduces neurological scores, cerebral infarction, and apoptosis. | [21][22] |

Experimental Protocols

1. Neuroprotection Assay (t-BHP-induced Cytotoxicity)

-

Objective: To evaluate the protective effect of lignans against oxidative stress-induced neuronal cell death.

-

Methodology:

-

Culture HT22 hippocampal cells in 96-well plates.

-

Treat the cells with various concentrations of the test lignan (e.g., Gomisin J) for a specified pre-incubation time.

-

Induce oxidative stress by adding tert-butyl hydroperoxide (t-BHP) to the culture medium.

-